2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid
Description
Properties
IUPAC Name |
2-(3-phenylprop-2-enylsulfanyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(18)13-9-4-10-16-14(13)19-11-5-8-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXFXWNDLUHFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386904 | |
| Record name | AC1MECQZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324779-96-6 | |
| Record name | AC1MECQZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid typically involves the reaction of 3-phenylprop-2-en-1-thiol with nicotinic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a nicotinic acid derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nicotinic acid moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated phenylpropyl derivatives.
Substitution: Halogenated or nitro-substituted nicotinic acid derivatives.
Scientific Research Applications
Scientific Research Applications of 2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid
This compound is a compound that has potential therapeutic and industrial applications. It is known for its unique chemical structure, which includes a phenylprop-2-en-1-yl group attached to a nicotinic acid moiety via a thioether linkage. This compound has garnered interest in various fields of research due to its potential biological activities and versatile chemical properties.
Properties
The molecular formula of this compound is C15H13NO2S, and it has a molar mass of 271.33 g/mol. Its structure is characterized by the presence of both a thioether and a double bond, which are crucial for its reactivity and biological interactions.
Potential Applications
- Chemistry this compound is used as a building block for the synthesis of more complex molecules.
- Biology It has been investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
- Medicine It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction The double bond in the phenylprop-2-en-1-yl group can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Substitution The nicotinic acid moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thioether linkage and the phenylprop-2-en-1-yl group may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the nicotinic acid (or related aromatic acid) backbone with variations in the thioether substituent. Below is a comparative analysis based on substituent type, physicochemical properties, and biological relevance:
Table 1: Structural and Functional Comparison of Thioether-Substituted Nicotinic/Benzoic Acid Derivatives
*Note: Discrepancy exists between calculated (245.30 g/mol) and reported (261.30 g/mol) molecular weight for 2-[(4-methylphenyl)thio]nicotinic acid in ; further verification is required.
Structural and Electronic Effects
- This may increase the acidity of the carboxylic acid group compared to alkylthio analogs.
- Allylthio Analog () : The allyl group lacks aromaticity, leading to reduced lipophilicity and possible higher solubility in polar solvents.
- p-Tolylthio Analog () : The electron-donating methyl group on the phenyl ring may stabilize the thioether against oxidation but reduce electrophilicity.
- Salirasib (): The farnesyl chain (15-carbon isoprenoid) confers significant hydrophobicity, enabling membrane penetration and interaction with lipid-modified proteins like Ras.
Pharmacological Potential
- Salirasib (): Clinically validated for disrupting Ras protein localization via farnesylthio substitution . The target compound’s cinnamylthio group lacks the isoprenoid chain critical for Ras binding, suggesting divergent mechanisms.
Physicochemical Properties
- Lipophilicity : The cinnamylthio group increases logP compared to allyl/p-tolyl analogs, suggesting better membrane permeability but poorer aqueous solubility.
- Solubility : Thioether substituents with aromatic moieties (e.g., benzyl, cinnamyl) may reduce solubility in water, as seen in 2-thiobenzyl nicotinic acid () .
Biological Activity
2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid, with the CAS number 324779-96-6, is a compound that has attracted significant interest due to its potential therapeutic applications and biological activities. This compound features a unique thioether linkage between a phenylprop-2-en-1-yl group and a nicotinic acid moiety, which may contribute to its biological properties.
The molecular formula of this compound is C15H13NO2S, with a molar mass of 271.33 g/mol. Its structure is characterized by the presence of both a thioether and a double bond, which are crucial for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO2S |
| Molar Mass | 271.33 g/mol |
| CAS Number | 324779-96-6 |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thioether linkage may enhance binding affinity, while the phenylprop-2-en-1-yl group could influence the compound's reactivity with biological systems.
Therapeutic Potential
Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Its structural similarity to nicotinic acid suggests it could modulate pathways related to lipid metabolism and inflammation, similar to other nicotinic acid derivatives .
A systematic review on nicotinic acid highlighted its role in reducing inflammatory markers like C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α), indicating potential applications for metabolic disorders and cardiovascular diseases .
Case Studies and Research Findings
- Anti-inflammatory Effects : A meta-analysis involving randomized controlled trials showed that niacin (nicotinic acid) significantly reduced CRP levels, suggesting that derivatives like this compound could also exert similar effects through modulation of inflammatory pathways .
- Cognitive Function : Increased dietary intake of niacin has been correlated with reduced risk of Alzheimer's disease. Studies are ongoing to evaluate the effectiveness of niacin in enhancing cognitive function, which may extend to its derivatives .
- Enzyme Modulation : Preliminary studies suggest that compounds similar to this compound may act as enzyme inhibitors or modulators in various biological pathways, potentially impacting metabolic processes and cell signaling .
Comparative Analysis with Similar Compounds
The unique structure of this compound differentiates it from other compounds such as:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 2-{[(2E)-3-PHENYLPROP-2-EN-1-YL]thio}benzoic acid | Similar thioether linkage but with benzoic acid | Potential anti-inflammatory properties |
| 2-{[(2E)-3-PHENYLPROP-2-EN-1-YL]thio}pyridine | Similar structure but with pyridine moiety | Investigated for neuroprotective effects |
Q & A
Q. What are the recommended safety protocols for handling 2-{[(2E)-3-Phenylprop-2-en-1-yl]thio}nicotinic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemically resistant gloves, lab coats, and safety goggles. For respiratory protection, employ a P95 (US) or P1 (EU) particulate respirator for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .
- Environmental Controls: Prevent drainage contamination by using secondary containment trays and neutralizing spills with inert absorbents (e.g., vermiculite) .
- Storage: Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers), though specific incompatibilities require further experimental validation .
Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?
Methodological Answer:
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) using acetonitrile (ACN)/trifluoroacetic acid (TFA) gradients for separation .
- Spectroscopy: Nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR in DMSO-d6) and Fourier-transform infrared spectroscopy (FTIR) to identify thioether and carboxylic acid functional groups .
- Mass Spectrometry: Electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns .
Q. How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies at pH 1–13 (using HCl/NaOH buffers) and temperatures from 4°C to 60°C. Monitor decomposition via HPLC every 24 hours for 7 days .
- Data Interpretation: Compare degradation products (e.g., free nicotinic acid or thiol derivatives) against reference standards. Note that stability data gaps in existing literature require experimental validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?
Methodological Answer:
- Controlled Replicates: Perform parallel experiments using standardized conditions (e.g., 3% H₂O₂ at 25°C) and validate analytical methods (e.g., LC-MS) to identify oxidation byproducts .
- Cross-Validation: Compare results with structurally analogous compounds (e.g., cinnamic acid derivatives) to infer reactivity patterns .
- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., light exposure, solvent polarity) contributing to discrepancies .
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
- Derivatization: Synthesize analogs with modifications to the thioether linkage (e.g., replacing phenylpropene with alkyl chains) and test for bioactivity changes .
- Computational Modeling: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict target binding .
- In Vitro Assays: Screen analogs against relevant enzyme targets (e.g., kinases or oxidoreductases) using fluorescence-based activity assays .
Q. What methodological approaches are recommended for quantifying trace impurities in synthesized batches?
Methodological Answer:
- Sensitive Detection: Employ ultra-HPLC (UHPLC) coupled with tandem mass spectrometry (MS/MS) for impurity profiling at ppm levels .
- Reference Standards: Synthesize or procure certified impurities (e.g., hydrolyzed nicotinic acid or isomerized byproducts) for calibration .
- Validation: Follow ICH Q2(R1) guidelines for method validation, including linearity (R² > 0.995), precision (%RSD < 2%), and recovery (90–110%) .
Q. How can researchers design experiments to assess the compound’s potential as a enzyme inhibitor?
Methodological Answer:
- Kinetic Studies: Use steady-state enzyme kinetics (e.g., Michaelis-Menten plots) to measure inhibition constants (Kᵢ) under varying substrate concentrations .
- Mechanistic Probes: Incorporate isothermal titration calorimetry (ITC) to quantify binding thermodynamics or fluorescent probes (e.g., FMP-10) for real-time activity monitoring .
- Selectivity Screening: Test against a panel of related enzymes (e.g., serine vs. cysteine proteases) to identify off-target effects .
Data Contradiction and Validation
Q. How should researchers address inconsistent reports on the compound’s logP (partition coefficient) values?
Methodological Answer:
- Standardized Measurement: Use shake-flask method with octanol/water phases at 25°C, validated via UV spectrophotometry .
- Computational Cross-Check: Compare experimental results with predictions from software (e.g., ACD/Labs or ChemAxon) to identify outliers .
- Meta-Analysis: Aggregate literature data (n ≥ 10) and apply Grubbs’ test to exclude statistical outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
